molecular formula C14H20N2O2 B7583461 2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone

2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone

Cat. No. B7583461
M. Wt: 248.32 g/mol
InChI Key: LJYCTFXXKGCZMM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone, commonly known as DMHP, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. DMHP is a member of the class of compounds known as designer drugs, which are synthesized to mimic the effects of illegal drugs while avoiding legal restrictions.

Mechanism of Action

DMHP acts on the central nervous system by increasing the levels of certain neurotransmitters, such as dopamine and norepinephrine. This leads to increased activity in the brain, resulting in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
DMHP has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and dry mouth. Long-term use of DMHP can lead to addiction, as well as a range of physical and mental health problems.

Advantages and Limitations for Lab Experiments

DMHP has several advantages for use in laboratory experiments, including its ability to mimic the effects of illegal drugs without legal restrictions. However, it is important to note that DMHP is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, the use of DMHP in laboratory experiments raises ethical concerns, as it may lead to the development of new designer drugs with potentially harmful effects.

Future Directions

There are several future directions for research on DMHP, including investigating its potential as a treatment for neurological disorders, as well as its effects on the brain and body. Further studies are also needed to determine the long-term effects of DMHP use, as well as its potential for addiction and abuse. Finally, research is needed to develop new methods for detecting DMHP use, as it is currently not included in standard drug tests.

Synthesis Methods

The synthesis of DMHP involves the condensation of 2,6-dimethylaniline with 3-hydroxypyrrolidine-1-carboxylic acid, followed by reduction with sodium borohydride. The final product is purified through recrystallization, yielding a white crystalline powder.

Scientific Research Applications

DMHP has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that DMHP has a similar chemical structure to the illegal drug methamphetamine, and may have similar effects on the central nervous system. DMHP has also been investigated for its potential as a treatment for certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-4-3-5-11(2)14(10)15-8-13(18)16-7-6-12(17)9-16/h3-5,12,15,17H,6-9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYCTFXXKGCZMM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NCC(=O)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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